DZ2002

Vue d'ensemble

Description

DZ2002 est un inhibiteur réversible de type III de la S-adénosyl-L-homocystéine hydrolase. Il a démontré des activités anti-inflammatoires et immunosuppressives significatives dans diverses études in vivo et in vitro . Ce composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies auto-immunes, telles que la sclérodermie systémique et le lupus érythémateux systémique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

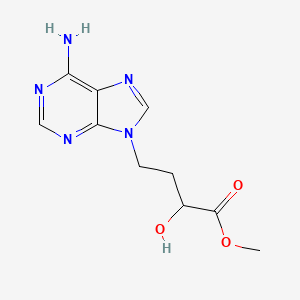

DZ2002 est synthétisé par une série de réactions chimiques impliquant la formation de liaisons esters. L'intermédiaire clé, le méthyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate, est préparé par des réactions d'estérification . Les conditions réactionnelles impliquent généralement l'utilisation de méthanol pour désactiver les carboxylesterases sanguines pendant l'échantillonnage .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par diverses techniques chromatographiques pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

DZ2002 subit plusieurs types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins fréquentes pour this compound mais peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse : Les carboxylesterases sont les principaux réactifs impliqués dans l'hydrolyse de this compound.

Oxydation et réduction : Des agents oxydants ou réducteurs spécifiques peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés

Le principal produit formé par l'hydrolyse de this compound est l'acide 4-(6-amino-9H-purin-9-yl)-2-hydroxybutyrique .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'hydrolyse des esters et l'inhibition enzymatique.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment la prolifération et la migration cellulaires.

Médecine : Exploité pour son potentiel thérapeutique dans le traitement des maladies auto-immunes, telles que la sclérodermie systémique et le lupus érythémateux systémique.

Mécanisme d'action

This compound exerce ses effets en inhibant la S-adénosyl-L-homocystéine hydrolase, conduisant à la modulation de diverses voies de signalisation. Il interfère avec la voie STAT3-PI3K-Akt-NF-κB, qui joue un rôle crucial dans l'inflammation et les réponses immunitaires . De plus, this compound affecte la réponse des cellules présentatrices d'antigènes médiée par les TLR, modulant ainsi l'activation des cellules immunitaires et la production de cytokines .

Applications De Recherche Scientifique

Systemic Sclerosis

DZ2002 has shown significant promise in treating systemic sclerosis, a chronic autoimmune disease characterized by fibrosis and vascular alterations. In experimental models using bleomycin-induced dermal fibrosis in mice, this compound effectively reduced dermal fibrosis and inflammation. The compound inhibited key pro-fibrotic cytokines such as transforming growth factor beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), leading to improved skin integrity and reduced immune cell infiltration .

Key Findings:

- Reduced expression of TGF-β1, connective tissue growth factor, and various interleukins.

- Decreased macrophage and T cell populations in affected tissues.

- Potential to reverse the profibrotic phenotype in dermal fibroblasts.

| Study Parameter | This compound Treatment | Control |

|---|---|---|

| Fibrosis Score | Significantly lower | Higher |

| TGF-β Expression | Inhibited | Elevated |

| Immune Cell Count | Reduced | Increased |

Lupus Nephritis

In a study involving NZB/W F1 mice, this compound demonstrated efficacy in ameliorating lupus nephritis by regulating Toll-like receptor (TLR) signaling pathways. The treatment resulted in decreased proteinuria and improved renal function, alongside reductions in pathogenic antibody levels and pro-inflammatory cytokines .

Key Findings:

- Significant reduction in anti-dsDNA IgG antibodies.

- Improvement in glomerular health as indicated by lower blood urea nitrogen (BUN) levels.

- Suppression of Th17 cell differentiation.

| Parameter | This compound Treatment | Control |

|---|---|---|

| Proteinuria Levels | Decreased | Increased |

| BUN Levels | Lower | Higher |

| Th17 Cytokine Levels | Reduced | Elevated |

Biofilm Inhibition

Recent research indicates that this compound may also have applications in combating biofilm-associated infections, particularly against Pseudomonas aeruginosa. The compound was shown to inhibit biofilm formation by downregulating alginate synthesis and extracellular DNA production, highlighting its potential utility in treating chronic infections .

Key Findings:

- Inhibition of mature biofilm formation.

- Reduction in swarming motility of Pseudomonas aeruginosa.

- Strong binding affinity to SAHH.

Mécanisme D'action

DZ2002 exerts its effects by inhibiting S-adenosyl-L-homocysteine hydrolase, leading to the modulation of various signaling pathways. It interferes with the STAT3-PI3K-Akt-NF-κB pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound affects the TLR-mediated antigen-presenting cell response, thereby modulating immune cell activation and cytokine production .

Comparaison Avec Des Composés Similaires

DZ2002 est unique par rapport aux autres inhibiteurs de la S-adénosyl-L-homocystéine hydrolase en raison de son inhibition réversible et de sa faible cytotoxicité . Des composés similaires comprennent :

DZ2001 : Un autre inhibiteur de la S-adénosyl-L-homocystéine hydrolase présentant des propriétés pharmacocinétiques différentes.

DZ2003 : Un composé structurellement similaire présentant des degrés d'activité immunosuppressive variables.

This compound se distingue par ses effets anti-inflammatoires et immunosuppresseurs puissants, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Nitidine is a quaternary ammonium alkaloid derived from the plant Zanthoxylum nitidum, known for its diverse biological activities. Recent studies have highlighted its potential in treating various diseases, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities of nitidine, focusing on its mechanisms of action, efficacy in different conditions, and relevant case studies.

Nitidine exhibits multiple mechanisms of action, contributing to its therapeutic effects:

- Antimalarial Activity : Nitidine has demonstrated the ability to complex with heme, inhibiting β-haematin formation, similar to chloroquine. This mechanism makes it a candidate for treating malaria, particularly in resistant strains .

- Anticancer Properties : Nitidine chloride (NC) has shown significant anticancer activity across various cancer types. It induces apoptosis, inhibits cell proliferation, and disrupts cell cycle progression. Notably, NC activates the Hippo signaling pathway, which plays a crucial role in tumor suppression .

- Antimicrobial Effects : The compound has also exhibited antimicrobial properties, making it effective against certain bacterial and fungal infections .

Efficacy in Cancer Treatment

Recent studies have explored nitidine's efficacy against non-small cell lung cancer (NSCLC) and liver cancer:

- NSCLC : In vitro studies revealed that NC suppresses NSCLC cell growth and motility while inducing apoptosis. Flow cytometry analyses indicated that NC treatment leads to cell cycle arrest and increased reactive oxygen species (ROS) levels .

- Liver Cancer : NC has been shown to sensitize liver cancer cells to chemotherapeutic agents by modulating key apoptotic pathways. It enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

Several case studies have illustrated nitidine's potential in clinical applications:

- Study on Antimalarial Activity : A study demonstrated that nitidine effectively inhibited malaria parasites in vitro, with a selectivity index greater than 10 compared to non-cancerous cell lines. This suggests a favorable safety profile for potential therapeutic use .

- Liver Cancer Research : Another investigation into liver cancer showed that NC could significantly reduce tumor size in animal models while minimizing hepatic toxicity through a supramolecular formulation .

Data Tables

Propriétés

IUPAC Name |

methyl 4-(6-aminopurin-9-yl)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGMGPCSSJYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33231-14-0 | |

| Record name | DZ-2002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DZ-2002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58408S5CB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.